1-(4-Hydroxybenzyl)cyclopropanecarbonitrile
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Overview
Description
1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H11NO. It features a cyclopropane ring attached to a benzyl group and a nitrile functional group.
Preparation Methods
The synthesis of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile typically involves the reaction of 4-hydroxybenzyl bromide with cyclopropanecarbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
1-(4-Hydroxybenzyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkoxides
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Hydroxybenzyl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses have not been well-established.
Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. The hydroxyl and nitrile functional groups may play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
1-(4-Hydroxybenzyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)cyclopropanecarbonitrile: Similar structure but lacks the benzyl group.
4-Hydroxybenzyl cyanide: Contains a benzyl group and a nitrile group but lacks the cyclopropane ring.
Cyclopropanecarbonitrile derivatives: Various derivatives with different substituents on the cyclopropane ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h1-4,13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBJSUSQYSEOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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